molecular formula C21H19N5O2 B2959137 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 1903160-84-8

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2959137
CAS No.: 1903160-84-8
M. Wt: 373.416
InChI Key: QDGRQCGSVVOORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one features a benzotriazole moiety linked via an ethanone bridge to a pyrrolidine ring substituted with a quinolin-8-yloxy group. This structure combines aromatic heterocycles (benzotriazole and quinoline) with a flexible pyrrolidine scaffold, likely influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-20(14-26-18-8-2-1-7-17(18)23-24-26)25-12-10-16(13-25)28-19-9-3-5-15-6-4-11-22-21(15)19/h1-9,11,16H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRQCGSVVOORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the benzotriazole and quinoline moieties. The general synthetic pathway can be summarized as follows:

  • Formation of Benzotriazole : The initial step involves reacting appropriate precursors to form the benzotriazole ring.
  • Quinoline Incorporation : The quinoline component is introduced through a nucleophilic substitution reaction.
  • Pyrrolidine Linkage : Finally, the pyrrolidine moiety is attached to complete the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds containing benzotriazole and quinoline structures have shown significant cytotoxic effects against various cancer cell lines. The most potent derivatives have demonstrated IC50 values in the range of 1.23–7.39 µM, indicating strong growth inhibitory effects on cancer cells .

CompoundIC50 (µM)Cancer Cell Line
5e1.23A549 (Lung)
7a4.56MCF-7 (Breast)
97.39HeLa (Cervical)

The mechanism of action for these compounds often involves inhibition of key cellular pathways associated with cancer proliferation. Specifically, they may act as inhibitors of protein kinases or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, benzotriazole derivatives have shown promising antimicrobial activity. For example, certain derivatives exhibited effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .

Case Study 1: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various benzotriazole derivatives on cancer cell lines. The compound 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline showed significant cytostatic effects with an IC50 value of 2.5 µM against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzotriazole derivatives, revealing that compounds with bulky hydrophobic groups exhibited enhanced activity against Gram-positive bacteria. One such derivative demonstrated an MIC value of 15 µg/ml against Bacillus subtilis .

Comparison with Similar Compounds

Structural Analogs with Varying Heterocycles and Substituents

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
Target Compound C₂₂H₂₀N₅O₂* ~390.43 Benzotriazole, quinolin-8-yloxy-pyrrolidine Inferred from
SQ2 (PDB: 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one) C₁₄H₁₈N₄O 258.32 Benzotriazole, 4-methylpiperidine
2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae) C₁₂H₁₄N₅O 258.28 Pyridinyl-triazole, pyrrolidine
2-(1H-1,2,3-Benzotriazol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one C₂₀H₂₁N₅O₂ 363.40 Benzotriazole, bicyclic pyrrolidine analog
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone () C₂₂H₁₈F₃N₃O₂ 413.39 Trifluoromethylphenyl, quinolin-8-yloxy-pyrrolidine

*Molecular formula inferred from and structural similarity.

Key Observations :

Replacement of benzotriazole with pyridinyl-triazole (as in 2cae) reduces molecular weight (258.28 vs. ~390.43) and may alter solubility and bioactivity .

Scaffold Flexibility: The pyrrolidine-quinoline moiety in the target compound introduces steric bulk and aromaticity compared to SQ2’s 4-methylpiperidine. This could enhance binding to biological targets (e.g., kinases or antimicrobial proteins) .

Substituent Effects :

  • The 4-(trifluoromethyl)phenyl group in the analog enhances lipophilicity and metabolic stability compared to the target compound’s benzotriazole .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one?

  • Methodological Answer : The compound’s synthesis typically involves coupling reactions under reflux conditions (e.g., ethanol or DMF) with catalysts. Post-synthesis, purification via recrystallization (e.g., DMF/EtOH mixtures) is recommended. Characterization should include NMR for structural confirmation, HPLC for purity assessment (>95%), and X-ray crystallography to resolve stereochemistry (if applicable) . Computational tools (e.g., topological polar surface area, logP calculations) can predict physicochemical properties .

Q. How should researchers design initial toxicological evaluations for this compound?

  • Methodological Answer : Begin with acute toxicity assays per OECD guidelines (oral, dermal, inhalation routes) due to its structural similarity to Category 4 acute toxicants . In vitro assays (e.g., lipid peroxidation inhibition, mitochondrial toxicity) can screen for oxidative stress or cytotoxicity mechanisms . Always use PPE and adhere to safety protocols for handling hazardous intermediates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if in vitro antioxidant activity (e.g., lipid peroxidation inhibition ) conflicts with in vivo toxicity, conduct dose-response studies and assess metabolite profiles. Align findings with theoretical frameworks (e.g., receptor-ligand interaction models) to refine hypotheses .

Q. What experimental design is recommended for studying the compound’s environmental fate?

  • Methodological Answer : Adopt a split-plot design to evaluate abiotic/biotic degradation. Measure hydrolysis rates (pH-dependent), photostability, and soil adsorption coefficients (Koc). Long-term studies (e.g., 5+ years) should monitor bioaccumulation in model organisms (e.g., Daphnia) and validate via LC-MS/MS .

Q. How can researchers integrate computational modeling with empirical data to predict pharmacological properties?

  • Methodological Answer : Use molecular docking to identify potential targets (e.g., quinoline-binding enzymes ). Validate predictions with SPR (surface plasmon resonance) for binding affinity. Adjust models using experimental logP, hydrogen-bond donor/acceptor counts , and bioavailability data from Caco-2 cell assays .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks are applicable to studying this compound’s mechanism of action?

  • Methodological Answer : Link research to heterocyclic chemistry principles (e.g., benzotriazole’s electron-withdrawing effects ) or quinoline’s role in intercalation . For biological studies, apply systems biology frameworks to map interactions between pyrrolidine moieties and cellular targets .

Q. How should researchers design a study to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (ICH guidelines): expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and identify byproducts via HRMS. Compare results to computational predictions of hydrolytic susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.